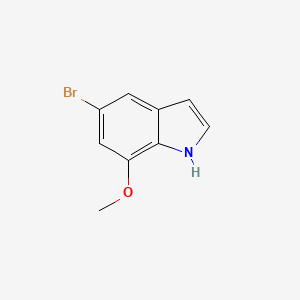

5-bromo-7-methoxy-1H-indole

Description

5-Bromo-7-methoxy-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 5-position and a methoxy group at the 7-position of the indole scaffold. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., 5-bromo-6-methoxy-1H-indole , 5-bromo-7-chloro-1H-indole , and 5-bromo-7-methyl-1H-indole ) offer insights into its likely properties. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, serving as intermediates in drug synthesis and tools for studying biological pathways.

Properties

IUPAC Name |

5-bromo-7-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-5-7(10)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRJERWGVMSBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methoxy-1H-indole typically involves the bromination of 7-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-methoxy-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form different products, such as indole-2,3-diones.

Reduction Reactions: The compound can be reduced to form 5-bromo-7-methoxyindoline.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidation Products: Indole-2,3-diones and other oxidized derivatives.

Reduction Products: Indoline derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-methoxy-1H-indole has demonstrated potential in drug development, particularly for its anticancer , antiviral , and antimicrobial properties. Research indicates that it can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells . The compound's mechanism involves binding to specific molecular targets, thereby modulating biological pathways associated with cell proliferation and apoptosis.

Biological Studies

In biological research, this compound serves as a tool for studying the interactions of indole derivatives with biological targets. It aids in understanding structure-activity relationships (SAR) which are critical for developing new therapeutic agents . For instance, studies have shown that the presence of bromine at the C-5 position enhances anticancer activity against leukemia cell lines .

Industrial Applications

In the industrial sector, this compound is utilized in synthesizing dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for various modifications that can lead to new materials with specific properties. The compound's versatility makes it a valuable building block in organic synthesis.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Bromine (electron-withdrawing) at the 5-position reduces electron density in the indole ring, while methoxy (electron-donating) at the 7-position increases it. This contrast may enhance regioselectivity in electrophilic substitutions .

- Solubility : Methoxy groups improve solubility in polar solvents compared to methyl or halogens .

- Reactivity : 5-Bromo-7-chloro-1H-indole undergoes nucleophilic substitutions (e.g., Suzuki couplings) at the 5-position due to bromine’s leaving-group ability .

Structural Analysis Tools

Biological Activity

5-Bromo-7-methoxy-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.

Overview of Biological Activity

Anticancer Properties

this compound has shown significant potential in cancer treatment. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, leukemia, and lung cancer. For instance, research demonstrated that the presence of bromine at the C-5 position enhances anticancer activity, particularly against leukemia cell lines such as Jurkat and CEM .

Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. It has been effective against several bacterial strains, showcasing its potential as a therapeutic agent in treating infections .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Receptor Binding : This compound binds with high affinity to multiple receptors, influencing cellular processes and biochemical pathways.

- Enzyme Interaction : It interacts with enzymes and proteins, leading to changes in gene expression and enzyme inhibition or activation .

- Cellular Effects : The compound induces apoptosis in cancer cells and exhibits anti-inflammatory properties by modulating inflammatory pathways .

Case Studies

-

Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability (IC50 values ranging from 10 to 50 µM) across different types of cancer cells . -

Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 µg/mL, demonstrating potent antimicrobial activity .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High (IC50 < 50 µM) | Moderate (MIC < 2 µg/mL) | Bromine enhances reactivity |

| 5-Bromoindole | Moderate | Low | Lacks methoxy group |

| 7-Methoxyindole | Low | Moderate | Lacks bromine atom |

| 5-Bromo-2-methylindole | Moderate | Moderate | Contains methyl instead of methoxy group |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its lipophilic nature and ability to cross cellular membranes. The compound's stability under physiological conditions further supports its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.